4-Bromo-4',4''-Dimethoxytrityl Alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol typically involves a multi-step process. One common method starts with 1-bromo-4-methoxybenzene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent . This intermediate is then reacted with ethyl 4-bromobenzoate under heating conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol involves its role as a protecting group. It forms a stable trityl ether with hydroxyl groups, preventing unwanted reactions during synthesis. The protecting group can be removed under mildly acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethoxytrityl Chloride (DMT-Cl): Another protecting group used in oligonucleotide synthesis.
Methoxytrityl Chloride (MMT-Cl): Similar to DMT-Cl but with different reactivity and stability.
Uniqueness
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol is unique due to its bromine atom, which allows for additional functionalization and reactivity compared to other trityl protecting groups .
Properties
Molecular Formula |
C21H19BrO3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(4-bromophenyl)-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3 |
InChI Key |
PVJDZVSDVYAPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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